molecular formula C15H15BrN2 B5120241 2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide

2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide

Cat. No. B5120241
M. Wt: 303.20 g/mol
InChI Key: JSILHYAHRIZESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide, also known as PDHI, is a chemical compound that belongs to the class of isoquinolinimines. PDHI is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition by PDHI has been shown to have therapeutic potential in cancer and other diseases.

Mechanism of Action

2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide exerts its effects by inhibiting the activity of PARP, an enzyme that is involved in DNA repair. PARP inhibition leads to the accumulation of DNA damage, which can trigger cell death. In cancer cells, which often have defects in DNA repair pathways, PARP inhibition can enhance the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of PARP activity, induction of DNA damage and cell death, and modulation of inflammatory and immune responses. This compound has also been shown to cross the blood-brain barrier and have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has several advantages for use in laboratory experiments, including its potency and selectivity for PARP inhibition, its ability to cross the blood-brain barrier, and its potential therapeutic applications in cancer and other diseases. However, this compound also has some limitations, including its relatively complex synthesis, its potential toxicity, and the need for further studies to fully understand its mechanism of action and therapeutic potential.

Future Directions

There are several future directions for research on 2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide, including:
1. Further studies to elucidate the mechanism of action of this compound and its effects on DNA repair and cell death pathways.
2. Investigation of the potential therapeutic applications of this compound in combination with other drugs or therapies, such as chemotherapy and radiation therapy.
3. Development of new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.
4. Exploration of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
5. Investigation of the potential use of this compound in the modulation of inflammatory and immune responses in various diseases.

Synthesis Methods

2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with paraformaldehyde and ammonium chloride in the presence of hydrochloric acid to form the intermediate 2-phenyl-1,4-dihydroisoquinoline. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the final product, this compound hydrobromide.

Scientific Research Applications

2-phenyl-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting PARP, which leads to DNA damage and cell death. This compound has also been investigated for its anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-phenyl-1,4-dihydroisoquinolin-3-imine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.BrH/c16-15-10-12-6-4-5-7-13(12)11-17(15)14-8-2-1-3-9-14;/h1-9,16H,10-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSILHYAHRIZESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN(C1=N)C3=CC=CC=C3.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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